N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)-3-nitrobenzamide
Overview
Description
“N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)-3-nitrobenzamide” is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, materials science, and chemical research. The compound’s structure includes a nitrobenzamide moiety, a fluorobenzyl group, and an isoindoline derivative, which may contribute to its unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)-3-nitrobenzamide” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Isoindoline Derivative: Starting from a suitable precursor, such as phthalic anhydride, the isoindoline derivative can be synthesized through a series of reactions including reduction and cyclization.
Introduction of the Nitrobenzamide Moiety: The nitrobenzamide group can be introduced through nitration of a benzamide precursor followed by appropriate functional group transformations.
Attachment of the Fluorobenzyl Group: The final step may involve the nucleophilic substitution of a fluorobenzyl halide with the isoindoline derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
“N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)-3-nitrobenzamide” may undergo various chemical reactions, including:
Oxidation: The compound may be susceptible to oxidation reactions, particularly at the nitrobenzamide moiety.
Reduction: Reduction of the nitro group to an amine could be achieved using common reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The fluorobenzyl group may participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the nitrobenzamide moiety.
Reduction: Amino derivatives of the compound.
Substitution: Substituted derivatives with various nucleophiles.
Scientific Research Applications
“N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)-3-nitrobenzamide” may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Materials Science: Possible incorporation into polymers or other materials for enhanced properties.
Chemical Research: Use as a reagent or intermediate in organic synthesis.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be determined through experimental studies and computational modeling.
Comparison with Similar Compounds
Similar Compounds
N-(2-fluorobenzyl)-3-nitrobenzamide: Lacks the isoindoline moiety.
N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-3-nitrobenzamide: Lacks the fluorobenzyl group.
N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-(2-chlorobenzyl)-3-nitrobenzamide: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
The presence of both the fluorobenzyl group and the isoindoline derivative in “N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)-3-nitrobenzamide” may confer unique chemical properties, such as enhanced stability, reactivity, or biological activity, compared to similar compounds.
Properties
IUPAC Name |
N-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-N-[(2-fluorophenyl)methyl]-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O5/c23-19-11-4-1-6-15(19)13-24(20(27)14-7-5-8-16(12-14)26(30)31)25-21(28)17-9-2-3-10-18(17)22(25)29/h1,4-8,11-12,17-18H,2-3,9-10,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVIHPBJVPOERZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)N(CC3=CC=CC=C3F)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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